N-(5-chloro-2-methylphenyl)-2-[(2E)-2-(3-methoxybenzylidene)hydrazinyl]-2-oxoacetamide
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Overview
Description
N-(5-CHLORO-2-METHYLPHENYL)-1-{N’-[(E)-(3-METHOXYPHENYL)METHYLIDENE]HYDRAZINECARBONYL}FORMAMIDE is a complex organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound is characterized by its unique molecular structure, which includes a chlorinated phenyl group, a methoxyphenyl group, and a hydrazinecarbonyl formamide moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-CHLORO-2-METHYLPHENYL)-1-{N’-[(E)-(3-METHOXYPHENYL)METHYLIDENE]HYDRAZINECARBONYL}FORMAMIDE typically involves multiple steps, starting with the preparation of the intermediate compounds. One common method involves the reaction of 5-chloro-2-methylphenylamine with formic acid to form N-(5-chloro-2-methylphenyl)formamide. This intermediate is then reacted with 3-methoxybenzaldehyde in the presence of hydrazine to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. This may include the use of advanced techniques such as continuous flow reactors and automated synthesis systems.
Chemical Reactions Analysis
Types of Reactions
N-(5-CHLORO-2-METHYLPHENYL)-1-{N’-[(E)-(3-METHOXYPHENYL)METHYLIDENE]HYDRAZINECARBONYL}FORMAMIDE can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The reaction conditions, such as temperature, pressure, and solvent, are carefully controlled to achieve the desired products.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield corresponding oxides, while reduction may produce reduced forms of the compound.
Scientific Research Applications
N-(5-CHLORO-2-METHYLPHENYL)-1-{N’-[(E)-(3-METHOXYPHENYL)METHYLIDENE]HYDRAZINECARBONYL}FORMAMIDE has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-(5-CHLORO-2-METHYLPHENYL)-1-{N’-[(E)-(3-METHOXYPHENYL)METHYLIDENE]HYDRAZINECARBONYL}FORMAMIDE involves its interaction with specific molecular targets and pathways. The compound may bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Some similar compounds include:
- N-(5-chloro-2-methylphenyl)-2-(ethylamino)acetamide
- ETHYL N-(5-CHLORO-2-METHYLPHENYL)CARBAMATE
- N-(5-chloro-2-methylphenyl)-1-benzofuran-2-carboxamide
Uniqueness
N-(5-CHLORO-2-METHYLPHENYL)-1-{N’-[(E)-(3-METHOXYPHENYL)METHYLIDENE]HYDRAZINECARBONYL}FORMAMIDE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C17H16ClN3O3 |
---|---|
Molecular Weight |
345.8 g/mol |
IUPAC Name |
N-(5-chloro-2-methylphenyl)-N'-[(E)-(3-methoxyphenyl)methylideneamino]oxamide |
InChI |
InChI=1S/C17H16ClN3O3/c1-11-6-7-13(18)9-15(11)20-16(22)17(23)21-19-10-12-4-3-5-14(8-12)24-2/h3-10H,1-2H3,(H,20,22)(H,21,23)/b19-10+ |
InChI Key |
YBFQOKBBKVITDO-VXLYETTFSA-N |
Isomeric SMILES |
CC1=C(C=C(C=C1)Cl)NC(=O)C(=O)N/N=C/C2=CC(=CC=C2)OC |
Canonical SMILES |
CC1=C(C=C(C=C1)Cl)NC(=O)C(=O)NN=CC2=CC(=CC=C2)OC |
Origin of Product |
United States |
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